2-[3-(2-Methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline 2-[3-(2-Methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
Brand Name: Vulcanchem
CAS No.: 929860-07-1
VCID: VC0364581
InChI: InChI=1S/C17H11N5OS/c1-10-12(8-9-23-10)15-19-20-17-22(15)21-16(24-17)14-7-6-11-4-2-3-5-13(11)18-14/h2-9H,1H3
SMILES: CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4
Molecular Formula: C17H11N5OS
Molecular Weight: 333.4g/mol

2-[3-(2-Methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

CAS No.: 929860-07-1

Main Products

VCID: VC0364581

Molecular Formula: C17H11N5OS

Molecular Weight: 333.4g/mol

2-[3-(2-Methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline - 929860-07-1

CAS No. 929860-07-1
Product Name 2-[3-(2-Methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
Molecular Formula C17H11N5OS
Molecular Weight 333.4g/mol
IUPAC Name 3-(2-methylfuran-3-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H11N5OS/c1-10-12(8-9-23-10)15-19-20-17-22(15)21-16(24-17)14-7-6-11-4-2-3-5-13(11)18-14/h2-9H,1H3
Standard InChIKey MWFQZEJKSMTEMS-UHFFFAOYSA-N
SMILES CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4
Canonical SMILES CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4
PubChem Compound 16422813
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator